molecular formula C13H18FNO2 B573378 (S)-3-fluorophenylalanine t-butyl ester CAS No. 167993-14-8

(S)-3-fluorophenylalanine t-butyl ester

Cat. No.: B573378
CAS No.: 167993-14-8
M. Wt: 239.29
InChI Key: FNGZHCKWHLJNHR-NSHDSACASA-N
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Description

(S)-3-fluorophenylalanine t-butyl ester is a derivative of phenylalanine, an essential amino acid. This compound features a fluorine atom substituted at the third position of the phenyl ring and a t-butyl ester protecting group on the carboxyl group. The stereochemistry is specified as (S), indicating the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-fluorophenylalanine t-butyl ester typically involves the following steps:

    Fluorination: Introduction of the fluorine atom at the third position of the phenyl ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Esterification: The carboxyl group of (S)-3-fluorophenylalanine is protected by converting it into a t-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems for precise control over reaction conditions, leading to higher purity and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

(S)-3-fluorophenylalanine t-butyl ester can undergo various chemical reactions, including:

    Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic or basic conditions to yield (S)-3-fluorophenylalanine.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: (S)-3-fluorophenylalanine

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized derivatives of the phenylalanine moiety

Scientific Research Applications

(S)-3-fluorophenylalanine t-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in protein engineering and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (S)-3-fluorophenylalanine t-butyl ester involves its interaction with specific molecular targets, such as enzymes. The fluorine atom can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and binding affinity. The t-butyl ester group serves as a protecting group, preventing unwanted reactions at the carboxyl group during synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-chlorophenylalanine t-butyl ester
  • (S)-3-bromophenylalanine t-butyl ester
  • (S)-3-iodophenylalanine t-butyl ester

Uniqueness

(S)-3-fluorophenylalanine t-butyl ester is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(3-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGZHCKWHLJNHR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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